molecular formula C8H12N2S2 B14578405 1-Cyanobut-3-en-1-yl dimethylcarbamodithioate CAS No. 61540-38-3

1-Cyanobut-3-en-1-yl dimethylcarbamodithioate

Cat. No.: B14578405
CAS No.: 61540-38-3
M. Wt: 200.3 g/mol
InChI Key: UBQFTKCZUWNNKC-UHFFFAOYSA-N
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Description

1-Cyanobut-3-en-1-yl dimethylcarbamodithioate is a chemical compound with a unique structure that includes a cyano group, an enyl group, and a dimethylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyanobut-3-en-1-yl dimethylcarbamodithioate typically involves the reaction of 1-cyanobut-3-en-1-ol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyanobut-3-en-1-yl dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or enyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyanobut-3-en-1-yl dimethylcarbamodithioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyanobut-3-en-1-yl dimethylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and enyl group can participate in binding interactions, while the dimethylcarbamodithioate moiety may modulate the compound’s reactivity and stability. Specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Carbamodithioic acid, dimethyl-, 1-cyano-3-butenyl ester: Similar structure with slight variations in functional groups.

    1-Cyano-2-(trichloroethyl)cyclopropanes: Shares the cyano group but differs in the overall structure.

Uniqueness

1-Cyanobut-3-en-1-yl dimethylcarbamodithioate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in other similar compounds. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

61540-38-3

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

1-cyanobut-3-enyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C8H12N2S2/c1-4-5-7(6-9)12-8(11)10(2)3/h4,7H,1,5H2,2-3H3

InChI Key

UBQFTKCZUWNNKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC(CC=C)C#N

Origin of Product

United States

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